molecular formula C28H40Cl2N2O4 B1663495 Cephaeline dihydrochloride CAS No. 5853-29-2

Cephaeline dihydrochloride

Cat. No.: B1663495
CAS No.: 5853-29-2
M. Wt: 539.5 g/mol
InChI Key: YAOHSWWVTZSRQM-JBKGYMEJSA-N
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Description

It is a selective inhibitor of the cytochrome P450 2D6 enzyme, with an IC50 value of 121 μM . This compound has been studied for its various biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Cephaeline dihydrochloride primarily targets the Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an enzyme that plays a significant role in the metabolism of many drugs and toxins in the body .

Mode of Action

This compound acts as a selective inhibitor of the CYP2D6 enzyme . It binds to the enzyme, thereby reducing its activity . This interaction results in a decrease in the metabolic activity of CYP2D6 .

Biochemical Pathways

The inhibition of CYP2D6 by this compound affects the metabolic pathways of various substances that are metabolized by this enzyme . For instance, CYP2D6 shows significant metabolic activity for the generation of 9-O-demethylEmetine . The inhibition of CYP2D6 by this compound can therefore affect the metabolism of such substances .

Pharmacokinetics

Its inhibitory effect on cyp2d6, an enzyme involved in drug metabolism, suggests that it may influence the bioavailability of other drugs metabolized by this enzyme .

Result of Action

The primary result of this compound’s action is the inhibition of CYP2D6 enzyme activity . This can lead to altered metabolism of substances that are normally metabolized by CYP2D6 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that are metabolized by CYP2D6 could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cephaeline dihydrochloride can be synthesized through the extraction and purification of the ipecacuanha plant roots. The process involves several steps, including:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of automated extraction and purification systems ensures higher yields and purity. The final product is often subjected to rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cephaeline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of cephaeline, which may have different biological activities and properties .

Scientific Research Applications

Cephaeline dihydrochloride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cephaeline dihydrochloride is unique in its selective inhibition of cytochrome P450 2D6, making it a valuable tool in studying drug metabolism and interactions. Its specific molecular structure and functional groups contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

Cephaeline dihydrochloride is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha, commonly known as ipecac. This compound has garnered interest due to its diverse biological activities, particularly its role as a selective inhibitor of cytochrome P450 2D6 (CYP2D6) and its potential antiviral properties against various viruses. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C28_{28}H40_{40}Cl2_2N2_2O4_4
  • Molecular Weight : 539.534 g/mol
  • CAS Number : 3738-70-3

This compound primarily acts as a selective inhibitor of CYP2D6 , with an IC₅₀ value of 121 μM. It also shows significant inhibition against other cytochrome P450 enzymes, including CYP3A4 and CYP2C9, although at much higher concentrations (over 1000 μM) . The inhibition constants (Ki_i) for CYP2D6 and CYP3A4 are reported to be 54 μM and 355 μM, respectively .

Table 1: Inhibition Data for this compound

EnzymeIC₅₀ (μM)Ki_i (μM)
CYP2D612154
CYP3A4>1000355
CYP2C9>1000N/A

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It exhibits potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV). The mechanisms through which cephaeline exerts these effects include inhibiting viral replication and reducing viral entry into host cells .

Case Study: Antiviral Efficacy

In a controlled laboratory setting, cephaeline demonstrated significant antiviral activity at low concentrations. For instance, the half-maximal inhibitory concentration (IC₅₀) for ZIKV was established at approximately 1 µM, suggesting a high sensitivity of viral replication processes to this compound .

Structural Insights

Recent structural studies using cryo-electron microscopy have provided insights into how cephaeline binds to the ribosomal machinery in eukaryotic cells. It binds not only to the E-site on the small subunit (SSU) of the ribosome but also to additional structural areas, indicating a complex interaction that may contribute to its biological effects .

Table 2: Binding Characteristics of Cephaeline

Binding SiteDescription
E-site (SSU)Primary binding site for inhibition
Additional SitesCore of large subunit (LSU), enhancing structural interaction

Toxicological Considerations

While cephaeline shows promising biological activity, its safety profile must be considered. Historical data indicate that while emetine (a closely related compound) has been used therapeutically, cephaeline's toxicity profile requires further investigation to establish safe dosing guidelines in clinical settings .

Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-JBKGYMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5853-29-2
Record name Cephaeline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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